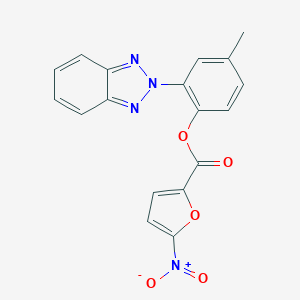

![molecular formula C12H15NO4 B435653 3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid CAS No. 355412-67-8](/img/structure/B435653.png)

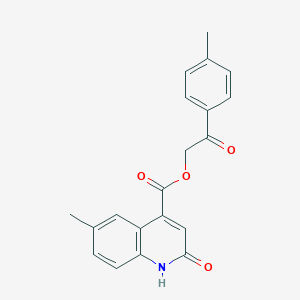

3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

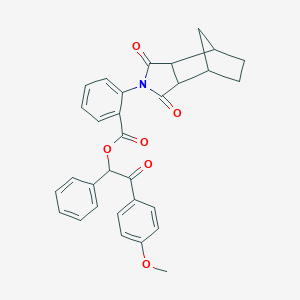

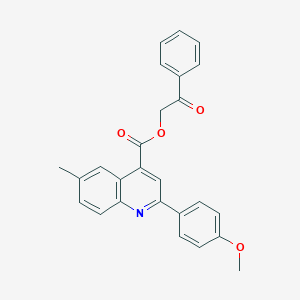

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The starting compound was 1,2,3,4,5-pentamethylcyclopentadiene, which was heated with maleic anhydride . The resulting compound was subjected to the reaction with hydroxylamine hydrochloride in a water solution . The final compound was obtained by alkylation of hydroxyimide with 2-chloromethyl-oxirane (in the presence of anhydrous potassium carbonate) to give the epoxy ether, and then it was condensed with dimethylamine .Molecular Structure Analysis

The molecular formula of the compound is C13H15NO5 . Its molecular weight is 265.268 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Compounds with similar structures have been studied for their anticancer and anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the development of new therapeutic agents.

Organic Synthesis

The compound could serve as a building block in organic synthesis, particularly in the creation of complex molecules with norbornene structures which are prevalent in natural products and pharmaceuticals .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of “3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-4-yl)-propionic acid” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of this compound is not well-documented in the literature. Given its unique structure, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. Without knowing the exact targets, it’s challenging to predict the exact mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound are also not well-known. It’s possible that it could influence a variety of pathways depending on its targets. Once the targets are identified, it would be possible to map out the affected pathways and their downstream effects .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of it reaches the target site in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s targets and mode of action. Once these are known, it would be possible to describe the effects in detail .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Without more information on this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its action .

Eigenschaften

IUPAC Name |

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-8(15)3-4-13-11(16)9-6-1-2-7(5-6)10(9)12(13)17/h6-7,9-10H,1-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOKDGRQVYKIPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B435621.png)